(E)-N-(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)glycine
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Overview
Description
2-((1-Oxo-1H-inden-2(3H)-ylidene)amino)acetic acid is an organic compound characterized by its unique structure, which includes an indene ring system fused with an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Oxo-1H-inden-2(3H)-ylidene)amino)acetic acid typically involves the condensation of 1-oxo-1H-indene-2-carboxylic acid with glycine or its derivatives under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((1-Oxo-1H-inden-2(3H)-ylidene)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The indene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((1-Oxo-1H-inden-2(3H)-ylidene)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound is investigated for its use in materials science, particularly in the development of novel polymers and coatings.
Mechanism of Action
The mechanism by which 2-((1-Oxo-1H-inden-2(3H)-ylidene)amino)acetic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
1-Oxo-1H-inden-2-yl-1H-imidazole-2-carboxylic acid: Shares a similar indene ring structure but differs in its functional groups.
N-(1-oxo-1H-inden-2-yl)acetamide: Another indene derivative with different substituents.
2-(2,3-dihydro-1H-inden-2-ylamino)acetic acid: Similar in structure but with a dihydroindene ring.
Uniqueness
2-((1-Oxo-1H-inden-2(3H)-ylidene)amino)acetic acid is unique due to its specific combination of an indene ring and an amino acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
873876-86-9 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-[(3-oxo-1H-inden-2-ylidene)amino]acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10(14)6-12-9-5-7-3-1-2-4-8(7)11(9)15/h1-4H,5-6H2,(H,13,14) |
InChI Key |
IYTVRWKWXLZAAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=NCC(=O)O |
Origin of Product |
United States |
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